molecular formula C9H15N3O B13272534 N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13272534
M. Wt: 181.23 g/mol
InChI Key: QUPAYJCRJWHKRJ-UHFFFAOYSA-N
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Description

N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a 1,2,4-oxadiazole derivative featuring two distinct substituents: a 2-methylcyclopropyl group at the amine position (N5) and an isopropyl group at the C3 position of the heterocyclic ring. The compound’s molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-(2-methylcyclopropyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H15N3O/c1-5(2)8-11-9(13-12-8)10-7-4-6(7)3/h5-7H,4H2,1-3H3,(H,10,11,12)

InChI Key

QUPAYJCRJWHKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NC2=NC(=NO2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclopropylamine with isopropyl isocyanate to form the corresponding urea intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted oxadiazole derivatives.

Scientific Research Applications

N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • Aromatic substituents (e.g., 4-nitrophenyl in Ox6, pyridin-4-yl in 5i) correlate with higher melting points due to increased intermolecular interactions (π-π stacking, hydrogen bonding). For example, compound 5i (233–235°C) exhibits a significantly higher melting point than aliphatic derivatives like the target compound .
  • Aliphatic substituents (e.g., propan-2-yl, 2-methylcyclopropyl) likely reduce melting points, though data for the target compound are unavailable.

Synthesis Yields :

  • High yields (90–93%) are observed for compounds with cyclohexyl and nitrophenyl groups (Ox6, Ox7), suggesting robust synthetic routes for these analogs .
  • Lower yields (33–48%) for pyridinyl derivatives (e.g., 5i) may reflect challenges in introducing electron-rich aromatic systems .

Polarity and Solubility: Rf values (0.3–0.4 in hexane-EtOAc) for nitrophenyl derivatives (Ox6, Ox7) indicate moderate polarity, comparable to aliphatic analogs .

Structural Diversity: Bromophenyl () and chlorophenyl () analogs demonstrate the adaptability of the 1,2,4-oxadiazole scaffold to halogenated aromatic systems, which are common in drug design for improved target binding .

Research Implications

  • Synthetic Optimization : The high yields of Ox6/Ox7 suggest that aliphatic amines (e.g., cyclohexyl) are more amenable to synthesis than aromatic amines (e.g., pyridinyl). This could guide route selection for the target compound.
  • The target compound’s aliphatic substituents may favor central nervous system penetration due to increased lipophilicity.

Biological Activity

N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of 1,2,4-oxadiazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, which contributes to its biological activity. The specific substituents on the oxadiazole ring influence its pharmacological properties.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have shown that 1,2,4-oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have demonstrated IC50 values in the low micromolar range against several tumor types .
    • A derivative of 1,2,4-oxadiazole was reported to have an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . Further modifications led to derivatives with enhanced potency.
  • Mechanism of Action :
    • The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, they may inhibit histone deacetylases (HDACs) or other targets involved in cell cycle regulation .
  • Antimicrobial Activity :
    • Some studies have indicated that oxadiazole derivatives possess antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi . This broad-spectrum activity makes them potential candidates for developing new antimicrobial agents.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound exhibited selective cytotoxicity with IC50 values indicating significant potential for further development.

Cell LineIC50 (µM)
HeLa5.76
CaCo-27.12
MCF7 (breast)8.34

Case Study 2: Mechanistic Insights

In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins . This suggests a multifaceted approach in combating tumor growth.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious diseases. The ability to modify its structure to enhance efficacy while minimizing toxicity is crucial for its development into a viable drug candidate.

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